

triammonium citrate crystal structure analysis

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Compound of Interest		
Compound Name:	Triammonium	
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An In-depth Technical Guide on the Crystal Structure Analysis of **Triammonium** Citrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of **triammonium** citrate, $((NH_4)_3C_6H_5O_7)$. It consolidates crystallographic data, details experimental methodologies, and presents logical workflows for structure determination. The information is intended to serve as a valuable resource for researchers and professionals in the fields of crystallography, materials science, and pharmaceutical development.

Crystallographic Data

The crystal structure of **triammonium** citrate has been determined through single-crystal and powder X-ray diffraction techniques. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The crystallographic data are summarized in the tables below.

Table 1: Unit Cell Parameters for **Triammonium** Citrate[1]

Temperature (K)	a (Å)	b (Å)	c (Å)	Volume (ų)
200	10.775(6)	14.715(7)	6.165(2)	977.5
300	10.826(3)	14.803(4)	6.187(1)	990.7

Table 2: Crystal Data and Structure Refinement Details



Parameter	Value	
Crystal system	Orthorhombic	
Space group	P212121	
Z	4	
Radiation	ΜοΚα	
Data collection temperature	200 K, 300 K	

Note: Detailed atomic coordinates, bond lengths, and angles are available in the Crystallographic Information File (CIF) provided as supplementary material to the publication by Wheatley and Kaduk (2018) in the journal Powder Diffraction.[1]

Molecular Structure and Hydrogen Bonding

The crystal structure of **triammonium** citrate is characterized by an extensive network of hydrogen bonds. The citrate anion and the three ammonium cations are linked through N-H···O interactions. The hydroxyl group of the citrate molecule also participates in hydrogen bonding with a terminal carboxylate group[1]. These interactions are crucial in stabilizing the crystal lattice.

Experimental Protocols Crystal Growth

Single crystals of **triammonium** citrate can be grown from a saturated aqueous solution by the slow evaporation method at room temperature. High-purity **triammonium** citrate salt is dissolved in deionized water to create a saturated solution. This solution is then left undisturbed in a controlled environment to allow for the gradual evaporation of the solvent, leading to the formation of well-defined single crystals over time.

X-ray Diffraction Analysis

A suitable single crystal of **triammonium** citrate is mounted on a goniometer head of a diffractometer. Data collection is typically performed at low temperatures (e.g., 200 K) to minimize thermal vibrations and obtain higher quality data. The crystal is irradiated with



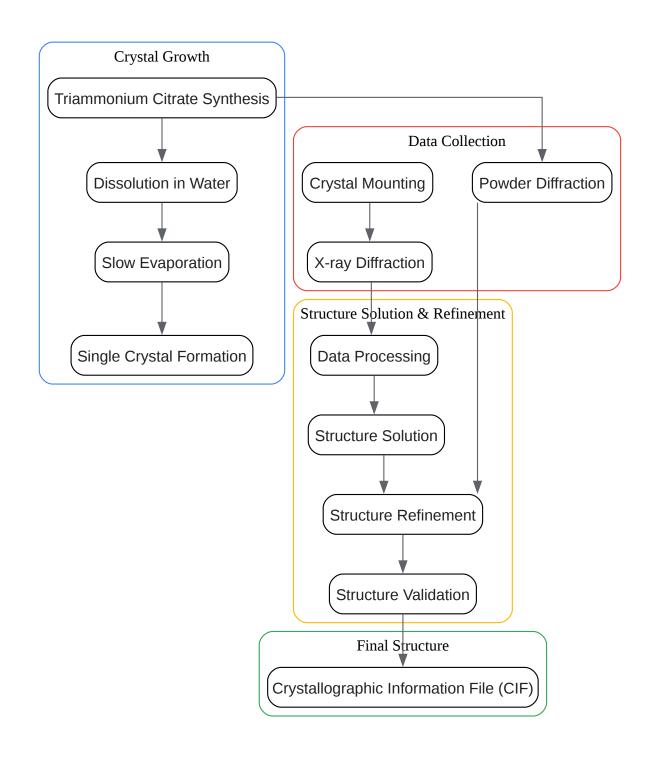
monochromatic X-rays (e.g., MoK α radiation, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters, space group, and the three-dimensional arrangement of atoms in the crystal.

For powder X-ray diffraction (PXRD) analysis, a polycrystalline sample of **triammonium** citrate is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder and analyzed using a powder diffractometer. The instrument is typically operated in a Bragg-Brentano geometry with $CuK\alpha$ radiation. The diffraction pattern, a plot of intensity versus the diffraction angle (20), is recorded. This pattern serves as a fingerprint of the crystalline phase and can be used for phase identification and Rietveld refinement to obtain accurate lattice parameters.

Visualizations Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of **triammonium** citrate.





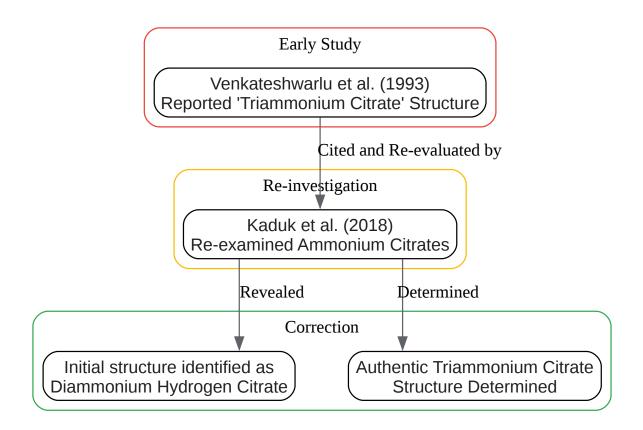
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Experimental workflow for **triammonium** citrate crystal structure determination.



Historical Context of Triammonium Citrate Structure Determination

The determination of the correct crystal structure of **triammonium** citrate has a notable history involving an initial misidentification, which was later corrected.



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Correction of the **triammonium** citrate crystal structure.

Conclusion

The crystal structure of **triammonium** citrate has been unambiguously determined to be orthorhombic with the space group P2₁2₁2₁. The structure is stabilized by a comprehensive network of N-H···O hydrogen bonds. This technical guide provides the essential crystallographic data and experimental protocols for the analysis of this compound. The provided workflows offer a clear overview of the process of structure determination and the historical context of this particular crystal structure. For researchers in drug development, a



thorough understanding of the solid-state structure of citrate salts is critical for formulation, stability, and bioavailability studies.

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References

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